molecular formula C19H23FN4O2 B12229328 3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12229328
M. Wt: 358.4 g/mol
InChI Key: AXBBDNFKBRBXQC-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl moiety, which is further connected to a fluoropyridine carbonyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C19H23FN4O2/c1-19(2,3)16-4-5-17(23-22-16)26-12-13-6-7-24(11-13)18(25)14-8-15(20)10-21-9-14/h4-5,8-10,13H,6-7,11-12H2,1-3H3

InChI Key

AXBBDNFKBRBXQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CN=C3)F

Origin of Product

United States

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